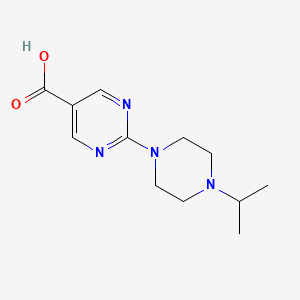

2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylicacid

Description

2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a piperazine ring substituted with an isopropyl group at position 4 and a carboxylic acid moiety at position 5 of the pyrimidine scaffold. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the isopropyl group) and hydrogen-bonding capacity (via the carboxylic acid).

Properties

Molecular Formula |

C12H18N4O2 |

|---|---|

Molecular Weight |

250.30 g/mol |

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C12H18N4O2/c1-9(2)15-3-5-16(6-4-15)12-13-7-10(8-14-12)11(17)18/h7-9H,3-6H2,1-2H3,(H,17,18) |

InChI Key |

YGDLCHDQQXEHMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=C(C=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid involves several steps. One common method includes the reaction of 4-isopropylpiperazine with pyrimidine-5-carboxylic acid under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes such as recrystallization .

Chemical Reactions Analysis

2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Piperazine vs. Piperidine Substitutions : The 4-isopropylpiperazine group in the target compound provides greater conformational flexibility compared to 4-hydroxypiperidine in , which may influence binding to rigid enzyme active sites.

- Carboxylic Acid vs. Carboxamide : The carboxylic acid (COOH) in the target compound and offers stronger acidity (pKa ~2-3) compared to the carboxamide (CONH₂, pKa ~15-17) in , affecting ionization state and target interactions.

Acetylcholinesterase Inhibition

The phenylpiperazine analog () demonstrated potent acetylcholinesterase (AChE) inhibition (IC₅₀ ~0.8 μM) via molecular docking studies, where the phenyl group contributed to π-π stacking with aromatic residues in the enzyme’s active site. The target compound’s isopropyl group may reduce such interactions but could improve selectivity for peripheral vs. central AChE isoforms due to altered hydrophobicity .

Solubility and Pharmacokinetics

- The hydroxypiperidine analog () exhibits higher aqueous solubility (~12 mg/mL) compared to the target compound (estimated ~5 mg/mL) due to the hydroxyl group’s polarity.

- The trifluoromethyl derivatives () show lower solubility (~2 mg/mL) but enhanced metabolic stability, as CF₃ groups resist oxidative degradation .

Biological Activity

Chemical Identity and Properties

- Chemical Name: 2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid

- CAS Number: 1774902-01-0

- Molecular Formula: CHNO

- Molecular Weight: 250.2969 g/mol

- SMILES Notation: CC(N1CCN(CC1)c1ncc(cn1)C(=O)O)C

This compound is part of the pyrimidine family, known for its diverse biological activities, particularly in medicinal chemistry.

Research indicates that compounds similar to 2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid exhibit various biological activities, primarily through the inhibition of specific enzymes and receptors. These include:

-

Anticancer Activity :

- Pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that related compounds can induce apoptosis in cancer cells by affecting caspase pathways and cell cycle arrest mechanisms .

- A notable case study demonstrated that a pyrimidine-based compound exhibited IC values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard chemotherapeutics like 5-Fluorouracil .

- Antiviral Properties :

- CYP450 Interaction :

Toxicity and Safety Profiles

In toxicity studies, 2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid showed no acute toxicity in animal models at doses up to 2000 mg/kg. This safety profile is critical for its potential therapeutic applications .

Table of Biological Activities

Recent Advances

Recent studies have focused on optimizing the structure of pyrimidines to enhance their biological activity. Modifications to the piperazine ring or the carboxylic acid moiety can lead to improved selectivity and potency against specific targets, such as kinases involved in cancer progression .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-isopropylpiperazin-1-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of a halogenated pyrimidine intermediate with 4-isopropylpiperazine, followed by hydrolysis of the ester group to yield the carboxylic acid. For example, ethyl ester derivatives (e.g., 2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) are hydrolyzed using NaOH in ethanol/water mixtures at room temperature, achieving yields >90% after acidification and extraction . Optimization involves monitoring reaction progress via LCMS (e.g., m/z 338 [M+H]⁺ for the hydrolyzed product) and adjusting stoichiometry or solvent ratios to minimize side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical methods include:

- LCMS : To verify molecular weight (e.g., m/z 338 [M+H]⁺ for the hydrolyzed acid) and detect impurities .

- HPLC : Retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) ensures purity .

- NMR : Characterizes piperazine and pyrimidine ring protons, with shifts in the δ 2.5–3.5 ppm range for piperazine protons and δ 8.0–9.0 ppm for pyrimidine protons .

Q. What safety precautions are critical when handling this compound?

The compound may exhibit acute toxicity and skin/eye corrosion risks. Key precautions include:

- Using PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation .

- Avoiding contact with acids/bases to prevent decomposition .

- Storing in sealed containers at 2–8°C to maintain stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

SAR strategies include:

- Substituent Variation : Replacing the isopropyl group on the piperazine ring with phenyl, trifluoromethyl, or other groups to assess steric/electronic effects on target binding .

- Bioassays : Testing acetylcholinesterase (AChE) inhibition (e.g., Ellman’s method) or cytotoxicity against cancer cell lines (e.g., HCT116) to correlate structural changes with activity .

- Molecular Docking : Using software like AutoDock to predict interactions with enzymes (e.g., BuChE PDB:5K5E) .

Q. What methodologies resolve contradictions in biological assay data for this compound?

Contradictions may arise from assay conditions or compound stability. Solutions include:

- Dose-Response Curves : Repeat experiments across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values .

- Stability Testing : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and analyze degradation via LCMS .

- Orthogonal Assays : Cross-validate results using fluorescence-based AChE inhibition and cell viability assays (e.g., MTT) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Key approaches:

- Prodrug Design : Synthesize methyl or ethyl esters to enhance bioavailability, followed by esterase-mediated hydrolysis in vivo .

- LogP Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP values predicted via software like MarvinSketch .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound remaining using LCMS .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. non-polar (hexane) solvents for slow evaporation .

- Co-Crystallization : Use carboxylate-binding agents (e.g., Mg²⁺) to stabilize crystal lattices .

- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C to promote nucleation .

Methodological Notes

- Synthesis Optimization : Adjust reaction times (1–24 hours) and temperatures (RT to 80°C) based on TLC/LCMS monitoring .

- Data Reproducibility : Include triplicate measurements and statistical analysis (e.g., Student’s t-test) in biological assays .

- Safety Compliance : Follow GHS guidelines for hazard communication and disposal of toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.